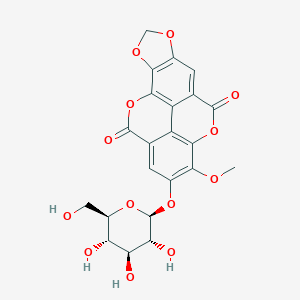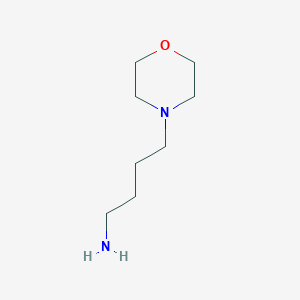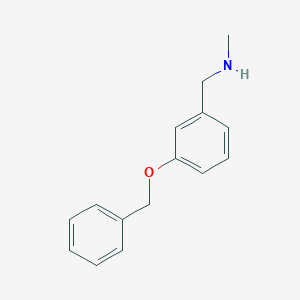
4-ethyl-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-phenethyl-4-ethylbenzamide and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act on various receptors in the body, including the opioid receptors, which are involved in pain perception. This compound may also have an effect on the immune system and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-ethyl-N-(1-phenylethyl)benzamide has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethyl-N-(1-phenylethyl)benzamide in lab experiments is its potential as an analgesic and anti-inflammatory agent. This compound may also have applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-ethyl-N-(1-phenylethyl)benzamide. One potential area of research is the development of new drugs based on this compound. This may involve modifying the structure of the compound to improve its efficacy and reduce toxicity. Another area of research is the investigation of the compound's effects on the immune system and inflammation. This may lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, 4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(1-phenylethyl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-phenethylamine to yield 4-ethyl-N-(1-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1-phenylethyl)benzamide has been extensively used in scientific research. It has been studied for its potential application as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Propiedades
Número CAS |
116368-37-7 |
|---|---|
Nombre del producto |
4-ethyl-N-(1-phenylethyl)benzamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-ethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
Clave InChI |
KLBJTXBEKSVGOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)



![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)